![molecular formula C13H18O2S2 B14589169 3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one CAS No. 61299-65-8](/img/structure/B14589169.png)
3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are important heterocyclic compounds with a wide range of applications in medicinal chemistry and material science . This compound is characterized by the presence of a thiophene ring, a hydroxyethyl group, and a hept-2-en-1-one moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the hydroxyethyl and hept-2-en-1-one groups. Specific synthetic routes and reaction conditions may vary, but common methods include:
Nucleophilic Substitution: Thiophene derivatives can undergo nucleophilic substitution reactions to introduce the hydroxyethyl group.
Aldol Condensation: The hept-2-en-1-one moiety can be introduced through aldol condensation reactions involving appropriate aldehydes and ketones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-microbial, and anti-cancer activities.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological targets and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one involves its interaction with specific molecular targets and pathways. The thiophene ring and hydroxyethyl group play crucial roles in its biological activity. The compound may modulate enzyme activity, inhibit specific signaling pathways, or interact with cellular receptors to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds such as 2-acetylthiophene and 3-methylthiophene share structural similarities with 3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one.
Sulfur-Containing Compounds: Compounds like sulopenem etzadroxil also contain sulfur atoms and exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Propriétés
Numéro CAS |
61299-65-8 |
|---|---|
Formule moléculaire |
C13H18O2S2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
3-(2-hydroxyethylsulfanyl)-1-thiophen-2-ylhept-2-en-1-one |
InChI |
InChI=1S/C13H18O2S2/c1-2-3-5-11(16-9-7-14)10-12(15)13-6-4-8-17-13/h4,6,8,10,14H,2-3,5,7,9H2,1H3 |
Clé InChI |
NJFVYHTZJWIBSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=CC(=O)C1=CC=CS1)SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



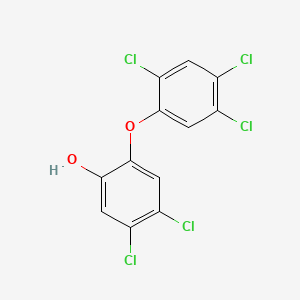
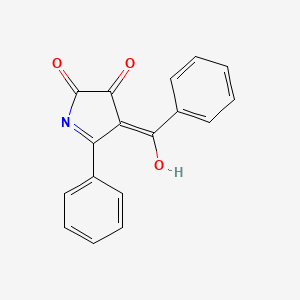


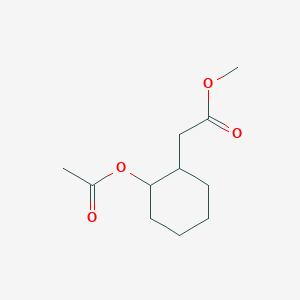
![Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane](/img/structure/B14589127.png)
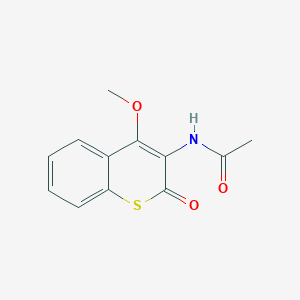
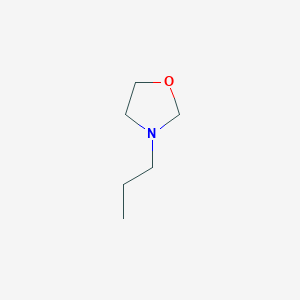
![2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan](/img/structure/B14589141.png)

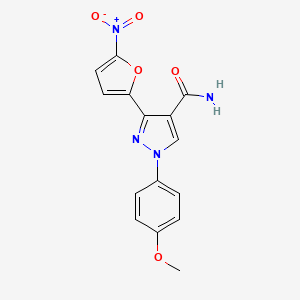
![Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate](/img/structure/B14589157.png)
![Benzoic acid, 4-[(benzoylhydrazono)methyl]-](/img/structure/B14589167.png)
